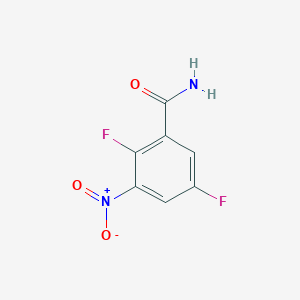

2,5-Difluoro-3-nitrobenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4F2N2O3 |

|---|---|

Molecular Weight |

202.11 g/mol |

IUPAC Name |

2,5-difluoro-3-nitrobenzamide |

InChI |

InChI=1S/C7H4F2N2O3/c8-3-1-4(7(10)12)6(9)5(2-3)11(13)14/h1-2H,(H2,10,12) |

InChI Key |

KCTAXZSUJAYFCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)N)F)[N+](=O)[O-])F |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,5 Difluoro 3 Nitrobenzamide

Classical Synthetic Routes

Traditional methods for synthesizing 2,5-Difluoro-3-nitrobenzamide often involve sequential reactions, including nitration, amidation, and functional group interconversions. These routes are well-established and provide reliable, albeit sometimes lengthy, pathways to the target molecule.

Nitration and Amidation Sequences

A primary strategy for the synthesis of this compound involves the nitration of a difluorinated precursor followed by the formation of the amide group. This can be approached in two ways:

Nitration of a benzamide (B126) precursor: Starting with 2,5-difluorobenzamide (B1297545), a nitro group can be introduced to the aromatic ring. This reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. vulcanchem.com The electron-withdrawing nature of the fluorine atoms and the amide group influences the position of the incoming nitro group.

Amidation of a nitrobenzoic acid precursor: Alternatively, one can start with 2,5-difluoro-3-nitrobenzoic acid and convert the carboxylic acid functional group into a primary amide. This transformation is a key step in arriving at the final product.

The choice between these two sequences can depend on the availability of starting materials and the desired control over regioselectivity during the nitration step.

Halogenation and Nitro-group Functionalization

Another classical approach involves the strategic introduction of halogen and nitro groups onto a benzene (B151609) ring. For instance, a synthetic route might begin with a molecule like 2-chloro-5-fluoronitrobenzene. google.com Through a nucleophilic aromatic substitution reaction, the chlorine atom can be replaced by a fluorine atom using a fluoride (B91410) salt. While this method is effective, it requires careful control of reaction conditions to ensure the desired substitution occurs.

Further functionalization might involve the reduction of the nitro group to an amine, which can then be manipulated or used to direct subsequent reactions before being re-oxidized or replaced. However, the reduction of halogenated nitroarenes can sometimes lead to the undesired removal of the halogen atoms. acs.org

Conversion of Carboxylic Acid Precursors to Amides

A crucial step in several synthetic routes to this compound is the conversion of the corresponding carboxylic acid, 2,5-difluoro-3-nitrobenzoic acid, into the primary amide. This transformation can be accomplished through several well-established methods:

Acid Chloride Formation followed by Ammonolysis: A common and effective method involves first converting the carboxylic acid to a more reactive acid chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting 2,5-difluoro-3-nitrobenzoyl chloride is then reacted with ammonia (B1221849) (in aqueous or gaseous form) to produce the desired amide.

Direct Amidation using Coupling Reagents: Modern organic synthesis often employs coupling reagents to facilitate the direct formation of amides from carboxylic acids and amines, avoiding the need to first generate an acid chloride. Reagents such as N,N'-carbonyldiimidazole (CDI) can be used to activate the carboxylic acid, which then readily reacts with ammonia to form the amide. sorbonne-universite.fr Other coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (hydroxybenzotriazole) are also frequently used for this purpose. nih.gov

Table 1: Reagents for the Conversion of Carboxylic Acids to Amides

| Reagent(s) | Description |

| Thionyl chloride (SOCl₂) | Converts carboxylic acids to acid chlorides. |

| Oxalyl chloride ((COCl)₂) | Another common reagent for forming acid chlorides. nih.gov |

| N,N'-Carbonyldiimidazole (CDI) | A coupling agent that activates carboxylic acids for amidation. sorbonne-universite.fr |

| EDC/HOBt | A widely used combination of coupling reagents for amide bond formation. nih.gov |

Advanced Synthetic Approaches

To overcome some of the limitations of classical methods, such as long reaction times and harsh conditions, advanced synthetic approaches are being explored. These modern techniques aim to improve reaction efficiency, reduce waste, and allow for better control over reaction parameters.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates. anton-paar.com By using microwave irradiation, chemical reactions can often be completed in minutes rather than hours, and can lead to higher yields and purer products. nih.gov This technique relies on the efficient heating of the reaction mixture through the interaction of microwaves with polar molecules. anton-paar.com

In the context of synthesizing this compound and related structures, microwave assistance can be applied to several steps, including:

Nucleophilic aromatic substitution reactions.

The formation of amide bonds. researchgate.net

Cyclization reactions to form heterocyclic structures. researchgate.net

The use of microwave heating can be particularly advantageous for reactions that are sluggish at room temperature or require high temperatures under conventional heating. anton-paar.com

Flow Chemistry Protocols

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for chemical synthesis. nih.gov These include enhanced heat and mass transfer, improved safety when handling hazardous reagents, and the potential for easier scale-up. researchgate.netunicam.it

A flow chemistry setup for the synthesis of a molecule like this compound could involve pumping solutions of the reactants through a heated reactor coil or a packed bed containing a catalyst. mit.edubeilstein-journals.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivity. researchgate.net

The nitration of aromatic compounds, a key step in one of the synthetic routes, has been shown to be particularly well-suited to flow chemistry, as the enhanced heat transfer allows for better temperature control of this often highly exothermic reaction. researchgate.net This can lead to a safer process with fewer byproducts compared to traditional batch nitration.

Catalytic Transformations

Catalytic transformations are pivotal in modern organic synthesis, offering pathways to desired products with enhanced efficiency and selectivity. frontiersin.org In the context of synthesizing this compound, catalysts play a crucial role in both the nitration and amidation steps.

For the nitration of aromatic compounds, solid acid catalysts are gaining prominence. acs.org These catalysts, such as modified mixed-metal oxides, can facilitate the reaction under continuous-flow conditions, which presents a safer and more scalable alternative to traditional batch processes. acs.orgresearchgate.net The use of supported molybdenum catalysts on mixed-metal oxides like TiO2–ZrO2 has been shown to be effective for aromatic nitration. acs.org

In the amidation step, which converts the carboxylic acid to the amide, various catalysts have been developed. Boron-based catalysts, including boric acid and boronic acids, are widely used for direct amidation. ucl.ac.ukuwb.edu.pl These catalysts are often low-cost and readily available. ucl.ac.uk For instance, boric acid can catalyze the reaction between a carboxylic acid and urea (B33335), which serves as an ammonia source under solvent-free conditions. semanticscholar.org Metal-based catalysts, particularly those involving palladium and copper, are also employed. beilstein-journals.orgnih.govgoogle.com For example, palladium catalysts are effective in coupling reactions, while copper catalysts have shown utility in the synthesis of nitrobenzamide derivatives. google.comresearchgate.net The choice of catalyst can influence reaction conditions, with some systems operating at room temperature while others require heating. organic-chemistry.org

Recent advancements have also explored the use of nanostructured carbon materials as catalyst supports, which can enhance catalytic activity and facilitate catalyst recovery. uwb.edu.pl Furthermore, biocatalysis, utilizing enzymes, is an emerging field that offers highly selective and environmentally benign routes for chemical transformations, including nitration and amidation. acs.orgnih.gov

Reaction Mechanism Elucidation during Synthesis

Understanding the reaction mechanisms is fundamental to optimizing the synthesis of this compound. This involves a detailed examination of the nitration and amidation steps.

Mechanistic Pathways of Nitration

The nitration of an aromatic ring, a classic example of electrophilic aromatic substitution, is a well-studied process. rushim.runumberanalytics.com The reaction typically involves a mixture of concentrated nitric acid and sulfuric acid. byjus.com The mechanism proceeds through three key steps:

Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO₂⁺). This ion is the active electrophile in the reaction. numberanalytics.combyjus.comthemasterchemistry.commasterorganicchemistry.com

Electrophilic Attack: The π-electron system of the benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. numberanalytics.combyjus.com

Deprotonation: A weak base, such as the HSO₄⁻ ion or a water molecule, removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the nitroaromatic product. numberanalytics.combyjus.com

The presence of fluorine atoms on the benzene ring influences the regioselectivity of the nitration due to their electron-withdrawing and directing effects.

Amidation Reaction Mechanisms

The conversion of a carboxylic acid to an amide, known as amidation, is a condensation reaction. The general mechanism involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine. libretexts.org

Several methods exist to facilitate this transformation:

Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) are commonly used. researchgate.netresearchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea with DCC, which is then readily attacked by the amine. researchgate.netresearchgate.net

Catalytic Direct Amidation: Boron-based catalysts, such as boric acid or boronic acids, can facilitate the direct reaction between a carboxylic acid and an amine. nih.gov The proposed mechanisms often involve the formation of an acyloxyboron intermediate, which activates the carboxylic acid for nucleophilic attack. organic-chemistry.orgnih.gov However, recent studies suggest that dimeric boron species may be involved, orchestrating the activation of the carboxylic acid and the delivery of the amine. nih.gov

Conversion to Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride is then reacted with ammonia or an amine to form the amide. This is a common and effective method.

The general pathway for amidation involves the nucleophilic attack of the amine on the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org The subsequent collapse of this intermediate eliminates a leaving group (e.g., water, dicyclohexylurea, or a chloride ion), resulting in the formation of the stable amide bond. libretexts.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to make chemical processes more environmentally friendly and sustainable. For the synthesis of this compound, this involves exploring solvent-free methods and developing more sustainable catalysts. researchgate.net

Solvent-Free Methods

A key principle of green chemistry is the reduction or elimination of solvent use. semanticscholar.orgresearchgate.net Solvents often contribute significantly to the environmental impact of a chemical process.

Solvent-free, or solid-state, reactions offer several advantages, including reduced waste, lower costs, and often faster reaction times. semanticscholar.orgresearchgate.net For the amidation step in the synthesis of this compound, solvent-free methods have been developed. One such method involves the direct reaction of a carboxylic acid with urea in the presence of a catalyst like boric acid, often with simple heating. semanticscholar.orgresearchgate.net Another approach utilizes microwave irradiation to assist the reaction, which can lead to rapid and efficient amide formation without the need for a solvent. uwb.edu.pl The development of solvent-free methods for preparing N-aryl amides has also been reported, avoiding the use of toxic organic solvents. google.comrsc.org

Catalyst Development for Sustainable Synthesis

The development of sustainable catalysts is another cornerstone of green chemistry. This focuses on using catalysts that are non-toxic, derived from abundant resources, and can be easily recovered and reused. nih.gov

For the synthesis of this compound, research into sustainable catalysts is ongoing:

Heterogeneous Catalysts: Solid acid catalysts for nitration, such as zeolites or mixed-metal oxides, are advantageous as they can be easily separated from the reaction mixture and potentially reused, reducing waste. acs.orgresearchgate.net

Earth-Abundant Metal Catalysts: Utilizing catalysts based on earth-abundant and less toxic metals like copper and iron is a more sustainable alternative to those based on precious metals like palladium. beilstein-journals.orgnih.govgoogle.com

Biocatalysts: Enzymes represent the ultimate green catalysts. acs.orgnih.gov They operate under mild conditions (temperature and pH), are highly selective, and are derived from renewable resources. nih.gov The development of nitrating and amidating enzymes could revolutionize the synthesis of compounds like this compound. acs.org

Organocatalysts: Metal-free organic molecules can also act as catalysts. rsc.org These can be more environmentally benign than their metal-based counterparts. rsc.org

The continuous development of such catalytic systems is crucial for creating more economical and environmentally friendly synthetic routes. frontiersin.orgepfl.ch

Chemical Reactivity and Transformation Pathways of 2,5 Difluoro 3 Nitrobenzamide

Nucleophilic Aromatic Substitution (SNAr) Reactions at Fluorine and Nitro Centers

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for compounds like 2,5-Difluoro-3-nitrobenzamide. This reaction involves the attack of a nucleophile on the electron-deficient aromatic ring, leading to the displacement of a leaving group. In this molecule, both the fluorine atoms and, under certain conditions, the nitro group can act as leaving groups.

The regioselectivity of SNAr reactions on this compound is determined by the positions of the activating and leaving groups. The nitro group, being a strong electron-withdrawing group, activates the positions ortho and para to it for nucleophilic attack. In this case, the fluorine atom at the C-2 position is ortho to the nitro group, and the fluorine at the C-5 position is meta. Therefore, the C-2 position is expected to be more susceptible to nucleophilic attack than the C-5 position. The attack at C-2 is favored because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitro group through resonance, which provides significant stabilization. wikipedia.org

It is also plausible that under forcing conditions, or with specific nucleophiles, the nitro group itself could be displaced. The nitro group can act as a leaving group in SNAr reactions, particularly when the aromatic ring is highly activated by other electron-withdrawing groups. wikipedia.orgnih.gov

Table 1: Predicted Regioselectivity of SNAr on this compound

| Position of Attack | Activating Group Influence | Predicted Reactivity |

| C-2 (ortho to -NO₂) | Strong activation by nitro group | High |

| C-5 (meta to -NO₂) | Weaker activation by nitro group | Low |

Reduction Reactions of the Nitro Group

The nitro group of this compound can be reduced to an amino group, providing a synthetic route to 2,5-Difluoro-3-aminobenzamide. The choice of reducing agent is critical to achieve selectivity and avoid the reduction of other functional groups.

The selective reduction of the nitro group in the presence of halogens and an amide group can be achieved using various reagents. Catalytic hydrogenation with palladium on carbon (Pd/C) is a common method, though care must be taken to prevent dehalogenation. organic-chemistry.org Other effective reagents for the selective reduction of aromatic nitro compounds include tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, and iron (Fe) powder in acetic acid or in the presence of an ammonium (B1175870) chloride solution. nih.govrsc.org These methods are generally mild and tolerate a range of other functional groups. For instance, pressure-mediated reduction using hydrazine (B178648) hydrate (B1144303) has been shown to selectively reduce aromatic nitro groups in the presence of an amide functionality. researchgate.netorganic-chemistry.org

Table 2: Reagents for Selective Reduction of Aromatic Nitro Groups

| Reagent | Conditions | Selectivity |

| H₂/Pd-C | Methanol, room temperature | Can cause dehalogenation |

| SnCl₂·2H₂O | Ethanol, reflux | Good for selective reduction |

| Fe/HCl | Ethanol/Water, reflux | Classical and effective method |

| Fe/NH₄Cl | Ethanol/Water, reflux | Milder than Fe/HCl |

| Hydrazine hydrate | With a catalyst (e.g., Raney Ni, Fe) | Can be highly selective |

The reduction of aromatic nitro compounds to amines proceeds through a series of intermediates. Depending on the reducing agent and the reaction conditions, it is possible to isolate these intermediates. The initial reduction product is a nitroso compound (Ar-NO), which is rapidly reduced further to a hydroxylamine (B1172632) (Ar-NHOH). wikipedia.org The hydroxylamine can then be reduced to the final amine (Ar-NH₂).

Under certain conditions, condensation reactions between these intermediates can occur. For example, the reaction of a nitroso compound with a hydroxylamine can lead to the formation of an azoxy compound (Ar-N=N(O)-Ar). Further reduction of the azoxy compound yields an azo compound (Ar-N=N-Ar), which can then be reduced to a hydrazo compound (Ar-NH-NH-Ar). Finally, cleavage of the N-N bond in the hydrazo compound gives the amine. The use of specific reagents, such as zinc dust in the presence of a base, can favor the formation of these dimeric species. wikipedia.org While the formation of these intermediates is a general feature of nitro group reduction, specific studies on this compound would be needed to determine the optimal conditions for their isolation.

Hydrolysis and Transamidation Reactions of the Amide Moiety

The amide group in this compound can undergo hydrolysis to the corresponding carboxylic acid, 2,5-Difluoro-3-nitrobenzoic acid, under either acidic or basic conditions, typically requiring heating. The presence of the electron-withdrawing nitro and fluoro groups may influence the rate of hydrolysis. Studies on the hydrolysis of aromatic amides are well-established. nih.gov

Transamidation, the reaction of an amide with an amine to form a new amide, is also a possible transformation for this compound. This reaction is generally less favorable than hydrolysis and often requires a catalyst, such as a Lewis acid or a specific enzyme. wikipedia.orgnih.gov The reaction involves the nucleophilic attack of an amine on the carbonyl carbon of the amide, followed by the elimination of ammonia (B1221849). The efficiency of transamidation can be influenced by the nature of the incoming amine and the reaction conditions. researchgate.netrsc.org

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic aromatic substitution on the this compound ring is expected to be exceptionally challenging. The cumulative effect of two fluorine atoms, a nitro group, and a benzamide (B126) group strongly deactivates the ring towards attack by electrophiles. All three types of substituents withdraw electron density from the aromatic system, making it far less nucleophilic than benzene (B151609).

The directing effects of the substituents are as follows:

Nitro group (-NO₂): A powerful deactivating group and a meta-director.

Fluorine atoms (-F): Deactivating due to their strong inductive electron withdrawal, but ortho-, para-directing due to resonance donation of their lone pairs.

Amide group (-CONH₂): A deactivating group and a meta-director under the strongly acidic conditions typical for many EAS reactions, where the carbonyl oxygen would be protonated.

The available positions for substitution are C4 and C6. To predict the likely site of substitution, we must consider the combined directing effects of the existing groups:

Attack at C4: This position is meta to the amide (position 1), ortho to the fluorine at C5, and ortho to the nitro group at C3. The directing effects of the C3-nitro and C5-fluoro groups are in conflict here.

Attack at C6: This position is meta to the nitro group (position 3), ortho to the fluorine at C5, and para to the fluorine at C2. The C5-fluoro and the C3-nitro group both direct towards this position.

Given that the nitro group is one of the strongest deactivating and meta-directing groups, its influence is substantial. chemguide.co.uk The alignment of the directing effects of the nitro group and the C5-fluoro group towards the C6 position, coupled with the extreme deactivation of the ring, suggests that if an EAS reaction were to occur, it would preferentially take place at the C6 position. However, forcing such a reaction would require extremely harsh conditions, likely leading to low yields and potential decomposition.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position of Attack | Directing Influence of Substituents | Predicted Outcome |

| C4 | Meta to -CONH₂, Ortho to C5-F, Ortho to C3-NO₂ (conflicting) | Minor or no product |

| C6 | Meta to C3-NO₂, Ortho to C5-F, Para to C2-F (reinforcing) | Major product (if reaction occurs) |

Radical Reactions and Photochemistry

The presence of fluorine atoms could influence the photostability of the molecule. Carbon-fluorine bonds are generally strong, but their presence can alter the electronic properties and thus the photochemical pathways of the molecule.

Radical reactions could potentially be initiated at various sites. For instance, under certain conditions, radical attack on the aromatic ring could occur. However, the high electron deficiency of the ring makes it a less favorable target for nucleophilic radicals. Alternatively, reactions involving the amide N-H bond or radical-mediated reduction of the nitro group are conceivable pathways. Without specific experimental studies, any discussion remains speculative, based on the general principles of the reactivity of the individual functional groups.

Derivatization Strategies

The amide group offers a clear site for derivatization. The nitrogen atom is nucleophilic and can undergo a variety of reactions.

N-Alkylation/N-Arylation: The amide can be deprotonated with a suitable base to form an amidate anion, which can then be alkylated or arylated. However, the electron-withdrawing nature of the substituted ring may reduce the nucleophilicity of the amide nitrogen, potentially requiring stronger bases or more reactive electrophiles.

Hofmann Rearrangement: The primary amide could be treated with bromine or chlorine in the presence of a base to yield an amine via the Hofmann rearrangement. This would transform the benzamide into a 3,5-difluoro-2-nitroaniline (B1296106) derivative, offering a pathway to a different class of compounds.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 2,5-difluoro-3-nitrobenzoic acid, under acidic or basic conditions. This carboxylic acid could then serve as a precursor for other derivatives, such as esters or other amides.

Table 2: Potential Derivatization Reactions at the Amide Nitrogen

| Reaction Type | Reagents | Predicted Product |

| N-Alkylation | 1. Base (e.g., NaH) 2. Alkyl halide (R-X) | N-alkyl-2,5-difluoro-3-nitrobenzamide |

| Hofmann Rearrangement | Br₂ or Cl₂, NaOH | 3,5-Difluoro-2-nitroaniline |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2,5-Difluoro-3-nitrobenzoic acid |

Due to the strong deactivation towards electrophilic attack, nucleophilic aromatic substitution (SNAr) is a much more plausible pathway for functionalizing the aromatic ring. wikipedia.org The ring is highly activated for nucleophilic attack by the potent electron-withdrawing nitro group. The fluorine atoms are good leaving groups in SNAr reactions.

The positions activated for nucleophilic attack are those ortho and para to the nitro group, which are positions 2 and 5 (where the fluorine atoms reside) and a hydrogen at position 4.

Substitution of Fluorine: The fluorine atoms at positions 2 and 5 are both activated by the C3-nitro group. A strong nucleophile (e.g., an alkoxide, amine, or thiol) could displace one of the fluorine atoms. nih.gov The relative reactivity of the F at C2 versus C5 would depend on the steric hindrance posed by the adjacent amide group and the precise electronic contributions. Theoretical studies on similar systems suggest that the addition of a nucleophile is the rate-limiting step. mdpi.com

Vicarious Nucleophilic Substitution (VNS): It is also possible that a nucleophile could attack one of the hydrogen-bearing carbons (C4 or C6), followed by elimination, in a process known as Vicarious Nucleophilic Substitution of hydrogen. This is a known reaction pathway for electron-deficient aromatic rings. acs.org

The most likely SNAr reaction would involve the displacement of one of the fluorine atoms by a nucleophile, as fluorine is a good leaving group in such reactions.

Table 3: Predicted Nucleophilic Aromatic Substitution (SNAr) Reactions

| Position of Attack | Nucleophile (Nu⁻) | Leaving Group | Predicted Product |

| C2 | R-O⁻, R₂NH, R-S⁻ | F⁻ | 2-Nu-5-fluoro-3-nitrobenzamide |

| C5 | R-O⁻, R₂NH, R-S⁻ | F⁻ | 5-Nu-2-fluoro-3-nitrobenzamide |

Structural Analysis and Spectroscopic Investigation Methodologies for 2,5 Difluoro 3 Nitrobenzamide

X-ray Crystallography Studies of Solid-State Structures

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid.

Crystal Packing and Intermolecular Interactions

Hydrogen bonds, particularly N-H⋯O interactions, are significant in the crystal structures of related benzamide (B126) compounds, often forming chains or more complex networks that stabilize the crystal lattice. For instance, in the crystal structure of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds. researchgate.net Similarly, in 2-nitro-N-(2-nitrophenyl)benzamide, molecules are linked by N—H⋯O hydrogen bonds, forming chains. researchgate.net

π-π stacking interactions, which occur between aromatic rings, are also crucial in determining the crystal architecture. These interactions can influence the electronic properties and stability of the compound. mdpi.comrsc.org In N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, weak π⋯π interactions contribute to a layered structure. researchgate.net

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis partitions the space in a crystal among the molecules, allowing for the detailed examination of close contacts between neighboring molecules. The resulting two-dimensional fingerprint plots provide a summary of these interactions. For example, in a related fluorinated benzamide, Hirshfeld analysis revealed that H⋯H, F⋯H/H⋯F, C⋯H/H⋯C, and O⋯H/H⋯O contacts were the most significant, indicating their importance in the crystal packing. nih.gov This type of analysis provides quantitative insight into the nature and prevalence of different intermolecular forces. nih.govmdpi.commdpi.com

Polymorphism Investigations

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can have a significant impact on the physical and chemical properties of a compound. While specific studies on the polymorphism of 2,5-Difluoro-3-nitrobenzamide are not widely reported in the provided search results, the investigation of polymorphism is a critical aspect of solid-state characterization for pharmaceutical and materials science applications. Different polymorphs can exhibit variations in solubility, melting point, and stability, which are crucial parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Methodologies

Proton (¹H) NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shift of a proton is influenced by its electronic environment. For aromatic protons, the chemical shifts are typically found in the range of 6.5-8.5 ppm. The presence of electron-withdrawing groups, such as the nitro group and fluorine atoms in this compound, would be expected to shift the signals of the aromatic protons to a lower field (higher ppm values). msu.edu The amide protons (-CONH₂) typically appear as a broad signal, the chemical shift of which can be concentration and solvent dependent. msu.edursc.org

Typical ¹H NMR Data for Related Benzamides: For 3-nitrobenzamide, the aromatic protons appear as multiplets in the range of 7.7 to 8.7 ppm in DMSO-d6. chemicalbook.comguidechem.com In another example, the ¹H NMR spectrum of benzamide in CDCl₃ shows aromatic protons between 7.36 and 8.03 ppm and a broad signal for the amide protons at 6.33 ppm. rsc.org

Carbon-13 (¹³C) NMR Methodologies

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. chemguide.co.uklibretexts.org

For this compound, the carbonyl carbon of the amide group is expected to appear in the range of 160-170 ppm. The aromatic carbons will show signals between approximately 110 and 160 ppm. The carbons directly bonded to the electronegative fluorine and nitro groups will be significantly affected. The carbon attached to the nitro group will be deshielded, while the carbons bonded to fluorine will show characteristic C-F coupling. chemguide.co.uklibretexts.org

Typical ¹³C NMR Data for Related Benzamides: In benzamide, the carbonyl carbon appears at 169.91 ppm, and the aromatic carbons are observed between 127.51 and 132.81 ppm in CDCl₃. rsc.org For 3-nitrobenzamide, the predicted ¹³C NMR spectrum would show the carbonyl carbon around 165 ppm and aromatic carbons in the range of 122-148 ppm.

Fluorine-19 (¹⁹F) NMR Methodologies

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorine-containing compounds. The chemical shifts in ¹⁹F NMR have a much wider range than in ¹H NMR, making it an excellent tool for distinguishing between different fluorine environments. biophysics.orgsigmaaldrich.com The chemical shifts of aromatic fluorine atoms are sensitive to the nature and position of other substituents on the ring. biophysics.org For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms. The coupling between these fluorine atoms and with the neighboring protons would provide further structural information.

Typical ¹⁹F NMR Data for Related Compounds: In 1,2-difluoro-4-nitrobenzene, the fluorine atoms exhibit chemical shifts that are distinct from each other due to their different positions relative to the nitro group. spectrabase.com The exact chemical shifts for this compound would depend on the solvent and the reference standard used but are expected to fall within the typical range for fluoroaromatic compounds. biophysics.orgcolorado.edu

Interactive Data Tables

Table 1: Predicted NMR Data for this compound

Note: The following data are predicted based on typical values for similar functional groups and may not represent experimentally determined values.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

| C=O | - | ~165 | - |

| C-NH₂ | ~7.5 - 8.5 (broad) | - | - |

| Aromatic CH | ~7.8 - 8.5 | ~115 - 140 | - |

| C-F | - | ~150 - 160 (with C-F coupling) | ~ -110 to -130 |

| C-NO₂ | - | ~145 - 150 | - |

Two-Dimensional NMR Methodologies (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for determining the intricate structural details and connectivity of atoms within a molecule like this compound. While one-dimensional NMR provides information about the chemical environment of nuclei, 2D NMR experiments reveal correlations between them, allowing for unambiguous assignment of signals and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons, confirming their spatial proximity on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the signals of protons with their directly attached carbons. columbia.edu It is highly sensitive and provides direct C-H bond information. columbia.edu In an HSQC spectrum of this compound, cross-peaks would appear connecting the signals of the aromatic protons to their corresponding carbon atoms in the aromatic ring. This helps to assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two to three bonds, and occasionally four in conjugated systems. columbia.edu HMBC is crucial for piecing together the molecular skeleton by connecting different functional groups. For this compound, HMBC would show correlations between the amide protons and the carbonyl carbon, as well as the carbon atom at position 1 of the benzene ring. Furthermore, correlations would be expected between the aromatic protons and the carbons bearing the fluoro and nitro substituents.

The following table outlines the expected 2D NMR correlations for this compound.

| Type of Experiment | Correlated Nuclei | Expected Correlations | Information Gained |

| COSY | ¹H - ¹H | Aromatic H-4 ↔ Aromatic H-6 | Confirms connectivity of aromatic protons. |

| HSQC | ¹H - ¹³C (one bond) | Aromatic H-4 ↔ C-4; Aromatic H-6 ↔ C-6; Amide NH ₂ ↔ Not Applicable | Assigns carbon signals directly bonded to protons. |

| HMBC | ¹H - ¹³C (multiple bonds) | Amide NH ₂ ↔ Carbonyl C=O; Amide NH ₂ ↔ C-1; Aromatic H-4 ↔ C-2, C-3, C-5, C-6, Carbonyl C=O; Aromatic H-6 ↔ C-1, C-2, C-4, C-5 | Establishes the connectivity of the entire molecular framework, linking the amide group to the substituted benzene ring. |

Infrared (IR) and Raman Spectroscopic Methodologies

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. These methods probe the vibrational modes of molecules, which are specific to the types of bonds and their arrangement.

For this compound, the IR and Raman spectra would be characterized by absorption bands corresponding to the vibrations of the amide group (-CONH₂), the nitro group (-NO₂), the carbon-fluorine bonds (C-F), and the substituted benzene ring. In related nitro compounds, the asymmetric NO₂ stretching vibrations are typically observed in the region of 1580 ± 80 cm⁻¹, while the symmetric stretching appears around 1400 ± 40 cm⁻¹. orientjchem.org For instance, in 2,6-dichloro-3-nitrobenzamide, the asymmetric NO₂ stretch is found at 1540 cm⁻¹ and the C=O stretch at 1675 cm⁻¹. Similarly, o-nitrobenzamide exhibits a strong carbonyl vibration at 1680 cm⁻¹. muthayammal.in

Vibrational Mode Assignments

The precise assignment of vibrational modes is achieved by comparing the experimental spectrum with theoretical calculations or data from similar known compounds. The key functional groups in this compound give rise to characteristic vibrational frequencies.

Below is a table of expected vibrational frequencies and their assignments for this compound, based on typical values for similar functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |

| N-H Asymmetric & Symmetric Stretch | 3400 - 3100 | Amide (-CONH₂) |

| C-H Aromatic Stretch | 3100 - 3000 | Aromatic Ring |

| C=O Stretch (Amide I) | 1700 - 1650 | Amide (-CONH₂) |

| N-H Bend (Amide II) | 1650 - 1580 | Amide (-CONH₂) |

| NO₂ Asymmetric Stretch | 1560 - 1520 | Nitro (-NO₂) |

| C=C Aromatic Stretch | 1600 - 1450 | Aromatic Ring |

| NO₂ Symmetric Stretch | 1360 - 1330 | Nitro (-NO₂) |

| C-N Stretch | 1300 - 1200 | Amide (-CONH₂) |

| C-F Stretch | 1250 - 1000 | Fluoro (-F) |

| C-N Stretch | 900 - 850 | Nitro (-NO₂) |

Hydrogen Bonding Network Analysis through IR

IR spectroscopy is particularly sensitive to the presence of hydrogen bonds. In this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding can occur. Intramolecular hydrogen bonds might form between one of the amide protons and the oxygen of the adjacent nitro group or the nearby fluorine atom. Intermolecular hydrogen bonds are expected to form between the amide group of one molecule and the amide or nitro group of a neighboring molecule, leading to the formation of dimers or larger aggregates in the solid state. mdpi.com

The formation of hydrogen bonds typically leads to a broadening and a shift to lower frequencies (red shift) of the stretching vibrations of the groups involved, such as the N-H and C=O stretches. The strength of the hydrogen bond can be inferred from the magnitude of this shift. Time-resolved IR spectroscopy can also be employed to study the dynamics of hydrogen bond formation and breaking, which often occur on a picosecond timescale. nih.govnih.gov

Mass Spectrometry (MS) Methodologies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of the parent ion, often to four or more decimal places. This high accuracy allows for the unambiguous determination of the elemental composition and thus the molecular formula of a compound. For this compound, the molecular formula is C₇H₄F₂N₂O₃. HRMS would be used to confirm the experimentally measured exact mass against the calculated theoretical mass for this formula, distinguishing it from any other potential compounds with the same nominal mass.

| Property | Value |

| Molecular Formula | C₇H₄F₂N₂O₃ |

| Calculated Monoisotopic Mass | 202.0193 g/mol |

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, the molecular ion is often unstable and breaks down into smaller, characteristic fragments. The pattern of these fragments provides a molecular fingerprint that can be used to elucidate the structure of the original molecule. The fragmentation of this compound would be expected to proceed through the loss of its various functional groups.

A plausible fragmentation pathway would involve initial cleavages at the amide and nitro groups. The NIST WebBook provides mass spectrometry data for 2,5-Difluoronitrobenzene, which would be a major fragment observed upon the loss of the primary amide group. nist.gov

The table below lists some of the expected key fragments and their corresponding mass-to-charge ratios (m/z).

| Fragment Ion Structure | Chemical Formula of Fragment | Calculated m/z | Neutral Loss |

| [M]⁺ | [C₇H₄F₂N₂O₃]⁺ | 202.02 | - |

| [M - NH₂]⁺ | [C₇H₂F₂NO₃]⁺ | 186.00 | -NH₂ |

| [M - NO₂]⁺ | [C₇H₄F₂NO]⁺ | 156.03 | -NO₂ |

| [M - CONH₂]⁺ | [C₆H₃F₂NO₂]⁺ | 159.01 | -CONH₂ |

| [C₆H₃F₂]⁺ | [C₆H₃F₂]⁺ | 113.02 | -CONH₂, -NO₂ |

UV-Vis Spectroscopic Methodologies for Electronic Transitions

The primary chromophore in the molecule is the nitrobenzene (B124822) moiety. The UV-Vis spectrum of nitrobenzene itself exhibits distinct absorption bands corresponding to different electronic transitions. acs.org A very weak absorption, often appearing as a shoulder, is observed in the UVA region around 345 nm. acs.org This band is attributed to the formally forbidden n→π* transition, which involves the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to an anti-bonding π* orbital. acs.org

More intense absorptions for nitroaromatic compounds are typically found in the UVB and UVC regions. For nitrobenzene, absorptions are centered around 280 nm and 240 nm. acs.org These are generally assigned to π→π* transitions, which involve the promotion of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic system and the nitro group. The band around 240 nm is particularly strong and is considered a charge-transfer band, involving electron transfer from the benzene ring to the nitro group. acs.org

For analogous compounds like nitrobenzaldehydes, a similar pattern of transitions is observed. These compounds show weak n→π* transitions around 350 nm (ε ≈ 100 M⁻¹cm⁻¹) and more intense π→π* transitions at shorter wavelengths, typically around 300 nm (ε ≈ 1000 M⁻¹cm⁻¹) and 250 nm (ε ≈ 10,000 M⁻¹cm⁻¹). uni-muenchen.deresearchgate.net These transitions are associated with excitations within the aromatic ring and those involving the nitro and aldehyde groups. uni-muenchen.deresearchgate.net

Detailed Research Findings and Computational Analysis

Modern research heavily relies on computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), to predict and interpret the electronic spectra of complex organic molecules. qnl.qamdpi.com This approach allows for the calculation of vertical transition energies, oscillator strengths (which are related to the intensity of absorption), and the nature of the molecular orbitals involved in each transition. qnl.qa For instance, TD-DFT calculations performed on nitro-substituted pyridocoumarins have successfully elucidated the role of the nitro group in creating new absorption bands in the visible region through intramolecular charge transfer. qnl.qa

Given the absence of experimental data for this compound, a TD-DFT study would be the most effective methodology to obtain a theoretical UV-Vis spectrum. Such a study would involve:

Optimization of the ground-state geometry of the molecule using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)). mdpi.com

Calculation of the vertical excitation energies and oscillator strengths using TD-DFT, often with a solvent model (like the Polarizable Continuum Model, PCM) to simulate solution-phase spectra. qnl.qamdpi.com

Analysis of the molecular orbitals (e.g., HOMO and LUMO) contributing to the primary electronic transitions to assign them as n→π* or π→π*.

This computational approach would provide valuable insights into the λmax values and the nature of the electronic transitions for this compound, compensating for the current lack of empirical data. The table below presents a comparative summary of experimental data for related compounds, which can serve as a reference for the expected spectral regions for this compound.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Assignment | Reference |

|---|---|---|---|---|---|

| Nitrobenzene | Gas Phase | ~345 | Weak | n→π | acs.org |

| Nitrobenzene | Gas Phase | ~280 | Moderate | π→π | acs.org |

| Nitrobenzene | Gas Phase | ~240 | Strong | π→π* (Charge Transfer) | acs.org |

| Nitrobenzaldehyde Isomers | Cyclohexane/Acetonitrile | ~350 | ~100 | n→π | uni-muenchen.deresearchgate.net |

| Nitrobenzaldehyde Isomers | Cyclohexane/Acetonitrile | ~300 | ~1000 | π→π | uni-muenchen.deresearchgate.net |

| Nitrobenzaldehyde Isomers | Cyclohexane/Acetonitrile | ~250 | ~10,000 | π→π | uni-muenchen.deresearchgate.net |

| 4-Nitrobenzamide Derivatives (Schiff Bases) | Methanol | 410 - 450 | Not Reported | π→π (Extended Conjugation) | ijpbs.com |

Theoretical and Computational Studies of 2,5 Difluoro 3 Nitrobenzamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the molecular properties of compounds like 2,5-Difluoro-3-nitrobenzamide. These methods model the electron distribution to predict a molecule's geometry, electronic structure, and spectroscopic characteristics.

Geometrical Optimization and Conformational Analysis

The presence of the benzamide (B126) group introduces the possibility of different conformations due to rotation around the C-C and C-N bonds. The orientation of the amide group (-CONH2) relative to the benzene (B151609) ring and the nitro group (-NO2) would be a key aspect of the conformational analysis. It is expected that the planar arrangement of the benzene ring would be largely preserved, with potential out-of-plane twisting of the amide and nitro groups to minimize steric hindrance between adjacent substituents. The optimization process would identify the most stable conformer(s) and the energy barriers between them.

Table 1: Anticipated Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value Range | Influencing Factors |

| C-C (ring) | 1.38 - 1.41 Å | Aromaticity, substituent effects |

| C-F | 1.33 - 1.36 Å | Electronegativity of fluorine |

| C-N (nitro) | 1.46 - 1.49 Å | Resonance with the aromatic ring |

| N-O (nitro) | 1.21 - 1.24 Å | Delocalization within the nitro group |

| C-C (amide) | 1.49 - 1.52 Å | Single bond character |

| C=O (amide) | 1.22 - 1.25 Å | Carbonyl double bond |

| C-N (amide) | 1.32 - 1.35 Å | Partial double bond character due to resonance |

Note: These are illustrative values based on general principles and data for similar molecules. Actual calculated values would require specific DFT computations.

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO/LUMO, FMO)

The electronic properties of this compound are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that dictate the molecule's reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)

| Parameter | Predicted Characteristic | Significance |

| HOMO Energy | Relatively low | Due to electron-withdrawing groups |

| LUMO Energy | Relatively low | Due to electron-withdrawing groups |

| HOMO-LUMO Gap | Moderate | Indicates kinetic stability |

| HOMO Distribution | Benzene ring, Amide group | Site of electrophilic attack |

| LUMO Distribution | Nitro group, Benzene ring | Site of nucleophilic attack |

Note: These are qualitative predictions. Quantitative energy values would be obtained from specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map would likely show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the nitro and amide groups, as well as the fluorine atoms. These areas are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms of the amide group and the aromatic ring, indicating sites prone to nucleophilic attack. The MEP map would thus provide a clear picture of the molecule's reactive sites and intermolecular interaction patterns.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. It provides a localized picture of bonding that aligns well with Lewis structures.

In this compound, NBO analysis would quantify the delocalization of electron density from donor (Lewis-type) NBOs to acceptor (non-Lewis type) NBOs. Significant interactions would be expected between the lone pairs of the fluorine and oxygen atoms and the antibonding orbitals of the aromatic ring (π*). Similarly, interactions involving the π-orbitals of the benzene ring and the orbitals of the nitro and amide groups would be analyzed to understand the extent of electron delocalization and its contribution to the molecule's stability. These interactions are crucial for rationalizing the electronic effects of the substituents on the aromatic system.

Spectroscopic Parameter Prediction through Computational Methods

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predictions are based on the calculated electron density around each nucleus.

For this compound, the predicted chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and nitro groups. The protons and carbons on the aromatic ring would exhibit shifts that are dependent on their position relative to these strongly de-shielding substituents. The protons of the amide group would also have a characteristic chemical shift. Comparing the predicted NMR spectra with experimental data would be a crucial step in confirming the molecule's structure.

Vibrational Frequency Calculations

Vibrational spectroscopy, a fundamental analytical technique, provides a molecular fingerprint through the analysis of bond vibrations. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting these vibrational spectra. By calculating the vibrational frequencies of a molecule, researchers can assign specific spectral bands to the corresponding motions of the atoms, such as stretching, bending, and torsional vibrations.

The introduction of fluorine atoms and a nitro group to the benzamide structure is expected to significantly influence its vibrational spectrum. The strong electron-withdrawing nature of these substituents will alter the bond strengths and force constants within the molecule, leading to shifts in the vibrational frequencies. For example, the C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, while the nitro group (NO₂) has characteristic symmetric and asymmetric stretching modes around 1350 cm⁻¹ and 1550 cm⁻¹, respectively. The carbonyl (C=O) stretching frequency of the amide group, usually found around 1650 cm⁻¹, may also be affected by the electronic effects of the substituents on the aromatic ring.

A hypothetical table of calculated vibrational frequencies for this compound, based on typical ranges for similar molecules, is presented below. This serves as an illustrative example of the data that would be generated from a DFT calculation.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Amide (-CONH₂) | 3100-3500 |

| C-H Stretch | Aromatic Ring | 3000-3100 |

| C=O Stretch | Amide (-CONH₂) | 1630-1695 |

| NO₂ Asymmetric Stretch | Nitro (-NO₂) | 1500-1560 |

| C-C Stretch | Aromatic Ring | 1400-1600 |

| NO₂ Symmetric Stretch | Nitro (-NO₂) | 1345-1385 |

| C-F Stretch | Fluoro (-F) | 1000-1400 |

This table is illustrative and based on general vibrational frequency ranges. Actual values for this compound would require specific DFT calculations.

Reaction Mechanism Modeling

Computational chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by modeling the potential energy surface and identifying key intermediates and transition states.

The synthesis of benzamides can proceed through various pathways, such as the reaction of a carboxylic acid with an amine or the hydrolysis of a nitrile. Transition state analysis allows for the determination of the energy barriers associated with these reaction steps, providing insights into the reaction kinetics.

For the formation of an amide bond between a carboxylic acid and an amine, computational models can map out the reaction pathway, which typically involves the formation of a tetrahedral intermediate. researchgate.net The energy of the transition state leading to this intermediate is a critical factor in determining the reaction rate. While specific transition state analyses for the synthesis of this compound are not documented, studies on similar amide bond formations provide a general framework for understanding the process. researchgate.netacs.org The presence of electron-withdrawing fluoro and nitro groups on the benzoyl moiety would likely influence the electrophilicity of the carbonyl carbon, thereby affecting the energy of the transition state for nucleophilic attack by an amine.

Reactivity descriptors, derived from conceptual DFT, are powerful tools for predicting the reactivity of molecules. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness.

For nitroaromatic compounds, the LUMO energy is a particularly important descriptor, as it relates to the molecule's ability to accept an electron. nih.gov A lower LUMO energy indicates a higher electron affinity and thus a greater susceptibility to nucleophilic attack or reduction. The electron-withdrawing nitro and fluoro substituents in this compound are expected to significantly lower the energy of the LUMO, making the aromatic ring electron-deficient and prone to nucleophilic aromatic substitution reactions.

A table of hypothetical reactivity descriptors for this compound is presented below for illustrative purposes.

| Reactivity Descriptor | Hypothetical Value | Implication for Reactivity |

| HOMO Energy | -8.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -3.0 eV | A low value suggests high electrophilicity. |

| HOMO-LUMO Gap | 5.5 eV | A smaller gap often correlates with higher reactivity. |

| Electronegativity (χ) | 5.75 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | 2.75 | A measure of the molecule's resistance to charge transfer. |

These values are illustrative and would need to be confirmed by specific quantum chemical calculations.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their interactions in the solid-state and in solution. An MD simulation of this compound could reveal information about its conformational preferences, solvation structure, and transport properties.

While there are no specific MD simulation studies on this compound, research on related nitroaromatic compounds like nitrobenzene (B124822) in various solvents offers insights into the methodologies that could be applied. nih.gov Such simulations can elucidate how the molecule interacts with solvent molecules, for instance, through hydrogen bonding between the amide group and protic solvents, or dipole-dipole interactions involving the nitro group. ucl.ac.uk These interactions are crucial for understanding the solubility and reactivity of the compound in different environments.

Structure-Reactivity Relationship (SRR) Studies (Computational Perspective)

Computational Structure-Reactivity Relationship (SRR) studies, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity or biological activity. nih.govmdpi.com

For a series of substituted nitrobenzamides, a computational SRR study could involve calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and then using statistical methods to build a model that predicts their reactivity. For example, the rate of a particular reaction could be correlated with descriptors such as the LUMO energy, dipole moment, or specific atomic charges.

In the context of this compound, an SRR study could compare its calculated properties with those of other substituted nitrobenzamides to predict its relative reactivity. The strong electron-withdrawing properties of the two fluorine atoms and the nitro group are expected to be key determinants of its reactivity profile.

Applications of 2,5 Difluoro 3 Nitrobenzamide As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Substituted Benzamide (B126) Derivatives

The 2,5-Difluoro-3-nitrobenzamide scaffold is a key starting point for the synthesis of a diverse array of substituted benzamide derivatives. The inherent reactivity of its functional groups—the amide, the nitro group, and the fluorine atoms—allows for systematic chemical modifications.

The amide group itself can be derivatized, for instance, through N-alkylation or by using it in condensation reactions with various amines to form more complex amide structures. However, the most significant reactions often involve the aromatic ring substituents. The nitro group can be readily reduced to an amine using standard reducing agents like hydrogen gas with a palladium catalyst. This resulting amino group can then undergo a multitude of subsequent reactions, including acylation, alkylation, or diazotization, to introduce new functionalities.

Furthermore, the fluorine atoms on the ring are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of one or both fluorine atoms by a variety of nucleophiles, such as amines, alkoxides, or thiolates, to generate new carbon-heteroatom bonds. This reactivity is a cornerstone for creating libraries of structurally diverse benzamides for screening in drug discovery and other applications. For example, studies on related fluorinated benzamides have shown that condensation reactions with various anilines or pyridylamines can yield N-aryl benzamide derivatives with potential biological activity. unb.canih.gov The synthesis of nitrobenzamide derivatives using copper catalysis also provides a pathway for creating complex structures from such precursors. researchgate.net

Below is a table illustrating potential synthetic transformations of this compound to yield various substituted derivatives.

| Original Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group | Example Derivative Class |

| 3-Nitro Group | Reduction | H₂, Pd/C or Fe/NH₄Cl | 3-Amino Group | 3-Amino-2,5-difluorobenzamides |

| 2-Fluoro or 5-Fluoro Atom | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alkoxides, Thiolates | Substituted anilines, ethers, thioethers | N-Aryl or O-Aryl Benzamides |

| Amide (-CONH₂) | N-Substitution | Alkyl halides, Base | N-Alkyl Benzamides | N-Alkyl-2,5-difluoro-3-nitrobenzamides |

| Amide (-CONH₂) & Nitro Group | Reduction & Cyclization | Reducing agent, then acid/heat | Fused Heterocycle | Benzimidazole derivatives |

Role in Constructing Polycyclic Heterocyclic Systems

The strategic placement of reactive functional groups makes this compound an excellent starting material for the construction of polycyclic heterocyclic systems. These systems are core scaffolds in many medicinally important compounds.

A common strategy involves the chemical modification of the existing substituents to facilitate intramolecular cyclization reactions. A prime example is the reduction of the 3-nitro group to a 3-amino group. This newly formed aniline (B41778) derivative is positioned ortho to a fluorine atom and the benzamide group. This arrangement is ripe for cyclization. For instance, the amino group can react with the adjacent amide, or a derivative thereof, to form fused ring systems.

Another powerful approach involves the SNAr reaction at the 2-position followed by a cyclization step. A precursor like 2-chloro-3-nitro-5-(trifluoromethyl)benzamide (B3034784) has been used to synthesize 8-nitro-1,3-benzothiazin-4-ones, which are promising antitubercular agents. researchgate.net A similar pathway can be envisioned for this compound, where one of the fluorine atoms is first displaced by a sulfur-containing nucleophile, followed by intramolecular cyclization to form a benzothiazinone ring. Similarly, reaction with appropriate precursors can lead to the formation of other important heterocyclic cores like benzimidazoles. nih.gov The synthesis of complex molecules like pyridine-linked 1,2,4-oxadiazoles from benzamide precursors further illustrates the utility of this scaffold in building elaborate heterocyclic structures. man.ac.uk

| Target Heterocyclic System | Key Precursor from this compound | General Synthetic Strategy |

| Benzothiazinones | 3-Amino-2,5-difluorobenzamide derivative | Reduction of nitro group, followed by reaction with a sulfur-containing synthon and cyclization. |

| Benzimidazoles | 2,3-Diamino-5-fluorobenzamide | Reduction of the nitro group and substitution of the 2-fluoro with an amine, followed by cyclization with a carbonyl source. |

| Quinolones | 2-Amino-5-fluoro-3-nitrobenzamide derivative | Reduction of the nitro group, followed by cyclization with a suitable three-carbon unit (e.g., a β-ketoester). |

Intermediate for Fluorinated Aromatic Scaffolds and Derivatives

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance drug-like properties such as metabolic stability, bioavailability, and binding affinity. researchgate.net this compound serves as a valuable intermediate, providing a ready-made fluorinated aromatic scaffold that can be incorporated into larger, more complex molecules.

The compound itself is a functionalized scaffold that can be elaborated upon. The primary utility lies in using its reactive handles to attach it to other molecular fragments. For example, after converting the benzamide to a benzoic acid via hydrolysis, the resulting acid can be coupled with various amines or alcohols using standard peptide coupling techniques. This process installs the 2,5-difluoro-3-nitrophenyl moiety into a new molecule.

The reactivity of the fluorine atoms via SNAr provides another route to create more complex fluorinated scaffolds. Current time information in Bangalore, IN. By selectively substituting one of the fluorine atoms, a new point of diversity is introduced, which can then be used for further chemical transformations. The presence of multiple fluorine atoms can significantly alter the electronic properties and conformation of the final molecule, a tactic often employed in the rational design of bioactive compounds. mdpi.com

Application in Ligand Design (Chemical Context, e.g., for catalysis)

The benzamide functional group and the substituted aromatic ring are common features in the design of ligands for both biological targets and transition metal catalysts. The this compound framework offers several features that are attractive for ligand development.

In the context of medicinal chemistry, benzamide derivatives have been successfully developed as potent and selective ligands for various receptors. For instance, research has shown that novel benzamide-derived compounds can act as highly selective ligands for the sigma-1 (S1R) protein, a target implicated in central nervous system disorders. nih.gov In these ligands, substituents on the benzamide scaffold, such as nitro groups, are crucial for modulating binding affinity and selectivity. nih.gov Similarly, conformationally locked benzamide-type derivatives have been developed as ligands for cereblon (CRBN), a component of E3 ubiquitin ligase machinery, for applications in targeted protein degradation (PROTACs). mdc-berlin.de

In the field of catalysis, the nitrogen and oxygen atoms of the amide group, as well as the potential for introducing other heteroatoms onto the ring, allow these molecules to act as coordinating ligands for transition metals. Benzimidazole-derived ligands, which can be synthesized from precursors like this compound, readily coordinate with metal ions such as copper, zinc, and nickel to form complexes with potential catalytic or medicinal properties. nih.gov The electronic properties of the ligand, which can be fine-tuned by the fluoro and nitro substituents, can influence the stability and reactivity of the resulting metal complex. This tuning is critical in applications ranging from homogeneous catalysis to materials science. nih.gov

| Ligand Type | Target | Role of Benzamide Scaffold | Key Findings/Potential |

| Substituted Benzamide | Sigma-1 Receptor (S1R) | Core structure for ligand binding. Substituents (e.g., -NO₂) modulate affinity and selectivity. nih.gov | Compounds showed excellent affinity (Ki = 1.2-3.6 nM) and high selectivity for S1R. nih.gov |

| Benzamide-type Derivative | Cereblon (CRBN) | Replicates interactions of natural degrons for PROTAC design. mdc-berlin.de | Novel binders exhibit enhanced chemical stability and favorable selectivity. mdc-berlin.de |

| Heterocyclic Derivative (e.g., Benzimidazole) | Transition Metals (Cu, Zn, Ni) | Provides nitrogen donor atoms for metal coordination. nih.gov | Forms stable complexes with potential applications in catalysis and medicine. nih.gov |

Use in Material Science Research (e.g., as monomer, component in polymers, dyes)

The unique properties conferred by fluorine and nitro groups make this compound and its derivatives interesting candidates for material science research.

A significant application lies in the synthesis of dyes. The nitro group can be chemically reduced to a primary amine (an aniline derivative). Aromatic amines are the classical precursors to azo dyes, which constitute a large percentage of all synthetic colorants. nsf.gov The synthesis involves a two-step process: diazotization of the amine in acidic conditions to form a diazonium salt, followed by coupling with an electron-rich aromatic compound (like a phenol (B47542) or another aniline) to form the intensely colored azo linkage (-N=N-). nih.govwpmucdn.com The specific substituents on the benzamide ring would influence the final color and properties of the dye.

In polymer science, fluorine-containing monomers are used to produce high-performance polymers with desirable characteristics. Fluorination can enhance thermal stability, chemical resistance, and hydrophobicity. man.ac.ukresearchgate.net For example, fluorinated polyimides are used as protective coatings in demanding applications due to their stability and low moisture absorption. mdpi.com this compound, after modification into a suitable monomer (e.g., by converting it to a diamine or a diacid), could be incorporated into polymer chains like polyamides or polyimides to impart these favorable properties. The electron-withdrawing nature of the substituents could also make these units interesting for applications in organic electronics, where such properties are crucial for developing materials for devices like OLEDs or OFETs.

| Material Application | Role of this compound | Key Chemical Transformation | Resulting Material Properties |

| Azo Dyes | Precursor to the diazonium salt component. | Reduction of the nitro group to an amine, followed by diazotization and azo coupling. nih.govnsf.gov | Intense coloration, with specific shade and fastness influenced by the molecular structure. |

| Fluorinated Polymers (e.g., Polyamides, Polyimides) | Monomer or component of a monomer. | Conversion to a difunctional monomer (e.g., diamine or diacid) for polymerization. | Enhanced thermal stability, chemical resistance, hydrophobicity. mdpi.com |

| Organic Electronics | Component in conductive polymers or small molecules. | Used as a building block for electron-deficient materials. | Tunable electronic properties (electron affinity, band gap). |

Future Research Directions and Unexplored Avenues for 2,5 Difluoro 3 Nitrobenzamide

Novel Synthetic Methodologies (e.g., C-H Functionalization, Photocatalysis)

The synthesis of aromatic amides has evolved significantly, moving towards more sustainable and efficient methods. nih.govnumberanalytics.com For a molecule like 2,5-Difluoro-3-nitrobenzamide, future research could focus on moving beyond traditional amidation of the corresponding carboxylic acid.

C-H Functionalization: Late-stage functionalization (LSF) via C-H activation is a powerful tool for modifying complex molecules. nih.govnih.gov Research could target the direct, regioselective introduction of new substituents onto the aromatic ring of a 2,5-difluorobenzamide (B1297545) precursor, a strategy that has proven successful for other heterocyclic and aromatic systems. researchgate.netrsc.org This would allow for the rapid generation of a library of derivatives for structure-activity relationship studies.

Photocatalysis: Visible-light photoredox catalysis offers mild conditions for a variety of chemical transformations, including the synthesis of fluorinated aromatic compounds. mdpi.com Future synthetic routes could employ nickel-photoredox catalysis for the N-arylation of the amide group, a technique shown to be tolerant of various functional groups. escholarship.org This method provides a modern alternative to traditional cross-coupling reactions, often proceeding under more benign conditions.

Advanced Reactivity Investigations (e.g., under extreme conditions)

The reactivity of this compound is largely unexplored. The interplay between the directing effects of the fluoro, nitro, and amide groups presents a complex chemical puzzle.

Reactivity Profile: As a nitrated amide, the compound's general reactivity is expected to involve reactions at the amide and nitro groups. nih.gov For instance, amides can be converted to nitriles using dehydrating agents, while the nitro group can be reduced to an amine, a key transformation for building more complex molecules.

Extreme Conditions: Investigating the compound's behavior under high pressure, temperature, or in the presence of strong electromagnetic fields could reveal novel reaction pathways or lead to the formation of unique polymorphs or materials with interesting properties. Systematic studies under such conditions are currently absent from the literature.

Expanded Computational Modeling Studies (e.g., Machine Learning in chemical space)

Computational chemistry, particularly with the advent of machine learning (ML), provides powerful predictive tools that can guide and accelerate experimental research. researchgate.netfrontiersin.org

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations could be employed to predict the geometric and electronic properties, vibrational frequencies, and reaction mechanisms of this compound. These computational insights are fundamental for understanding its stability and potential reaction pathways.

Machine Learning and QSAR: Machine learning is revolutionizing drug discovery by predicting molecular properties and biological activities (a process known as Quantitative Structure-Activity Relationship or QSAR). nih.govyoutube.com Generative models, a subset of ML, can explore the vast chemical space around the this compound scaffold to design new molecules with desired properties, such as enhanced binding affinity to a biological target or improved physicochemical characteristics. researchgate.net While specific studies on this compound are lacking, methodologies applied to other nitrobenzamide derivatives, such as molecular docking and dynamic simulations, serve as a clear precedent for future work. nih.gov

Exploration of its Role in Supramolecular Assemblies (e.g., Co-crystallization)

Supramolecular chemistry, which studies chemical systems composed of multiple molecules, is a key area for developing new materials. nih.gov The functional groups on this compound make it an excellent candidate for building larger, ordered structures.

Co-crystallization: Pharmaceutical co-crystals are multi-component solids where an active pharmaceutical ingredient (API) is combined with a benign coformer in the crystal lattice. nih.gov This technique can significantly improve properties like solubility and stability. nih.govresearchgate.net The amide group of this compound is a strong hydrogen bond donor and acceptor, making it ideal for forming co-crystals with pharmaceutically acceptable coformers. Studies on the co-crystallization of other amides and nitro-aromatics have demonstrated the robustness of this approach. nih.govacs.org Future work could involve screening this compound against a library of coformers to produce novel solid forms with tailored properties. Various techniques, including solvent evaporation, slurry crystallization, and grinding, could be employed. researchgate.netyoutube.com

Integration into New Chemical Technologies (e.g., microfluidics, mechanochemistry)

Modern chemical technologies offer enhanced control over reaction conditions, leading to improved yields, purity, and safety.

Microfluidics: Performing syntheses in microreactors allows for precise control over temperature, mixing, and reaction time. This technology could be applied to the nitration or amidation steps in the synthesis of this compound to improve safety and efficiency, particularly for potentially hazardous reactions.

Mechanochemistry: This technique uses mechanical force (e.g., grinding) to induce chemical reactions, often in the absence of bulk solvents. It is an emerging green chemistry technology that could be explored for the synthesis or derivatization of this compound, potentially offering new reaction pathways and solid forms.

Compound Data

Table 1: Properties of 2,5-Difluoro-3-nitrobenzoic acid (A key precursor) Note: Data for the specific benzamide (B126) is not available; properties of the closely related precursor acid are provided for context.

| Property | Value | Source |

| CAS Number | 741721-49-3 | ambeed.com |

| Molecular Formula | C₇H₃F₂NO₄ | chemsrc.com |

| Molecular Weight | 203.1 g/mol | chemsrc.com |

| Appearance | Not Specified | chemsrc.com |

| Boiling Point | No Data | chemsrc.com |

| Melting Point | No Data | chemsrc.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.